molecular formula C12H12 B1626739 3-(prop-2-en-1-yl)-1H-indene CAS No. 2294-87-3

3-(prop-2-en-1-yl)-1H-indene

Cat. No. B1626739
CAS RN: 2294-87-3
M. Wt: 156.22 g/mol
InChI Key: XWSAOGCYQVJZNW-UHFFFAOYSA-N
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Description

3-(prop-2-en-1-yl)-1H-indene is a chemical compound that belongs to the family of indene derivatives. It is a yellowish liquid that is soluble in organic solvents such as ethanol, ether, and chloroform. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of 3-(prop-2-en-1-yl)-1H-indene is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and antioxidant effects through the inhibition of the NF-κB signaling pathway. It has also been suggested that 3-(prop-2-en-1-yl)-1H-indene may induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

3-(prop-2-en-1-yl)-1H-indene has been shown to possess anti-inflammatory and antioxidant properties. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been found to have potential as a plant growth regulator.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(prop-2-en-1-yl)-1H-indene in lab experiments is its relatively low toxicity. This compound is also readily available and can be synthesized using relatively simple methods. However, one of the limitations of using 3-(prop-2-en-1-yl)-1H-indene in lab experiments is its instability. This compound is prone to degradation and may require special handling and storage conditions.

Future Directions

There are several future directions for research on 3-(prop-2-en-1-yl)-1H-indene. One potential direction is the further investigation of its anti-inflammatory and antioxidant properties. Another potential direction is the development of this compound as an anti-cancer agent. In addition, further research could be conducted on the potential use of 3-(prop-2-en-1-yl)-1H-indene as a plant growth regulator. Finally, research could be conducted to explore the potential industrial applications of this compound.

Scientific Research Applications

3-(prop-2-en-1-yl)-1H-indene has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been found to possess anti-inflammatory and antioxidant properties. It has also been shown to have potential as an anti-cancer agent. In agriculture, 3-(prop-2-en-1-yl)-1H-indene has been studied for its potential use as a plant growth regulator. In industry, this compound has been investigated for its potential use as a precursor for the synthesis of other compounds.

properties

IUPAC Name

3-prop-2-enyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-2-5-10-8-9-11-6-3-4-7-12(10)11/h2-4,6-8H,1,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSAOGCYQVJZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510456
Record name 3-(Prop-2-en-1-yl)-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(prop-2-en-1-yl)-1H-indene

CAS RN

2294-87-3
Record name 3-(Prop-2-en-1-yl)-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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